molecular formula C13H15ClO3 B7994543 Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B7994543
M. Wt: 254.71 g/mol
InChI Key: IWLFCUWZNZIQQU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate (CAS: 1443327-41-0) is an organic ester with the molecular formula C₁₃H₁₅ClO₃ (molecular weight: 254.71 g/mol). This compound features a 4-chlorophenyl group attached to a ketovalerate backbone, with a methyl substituent at the 3-position of the valerate chain. It serves as a critical intermediate in the synthesis of agrochemicals, particularly metconazole, a triazole fungicide used in agriculture and horticulture .

The compound is synthesized via hydrolysis of methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate, a reaction facilitated by sodium hydride and methyl halide, yielding high-purity product through streamlined operations . Its structural features, including the electron-withdrawing chlorine substituent and ester functionality, influence its reactivity and physicochemical properties, making it suitable for further functionalization in drug and pesticide synthesis.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLFCUWZNZIQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions to introduce the methyl and oxovalerate groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate, highlighting variations in substituents, molecular properties, and applications:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound 1443327-41-0 C₁₃H₁₅ClO₃ 4-Cl, 3-methyl 254.71 Metconazole synthesis
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate 951890-15-6 C₁₄H₁₇ClO₃ 4-Cl, 3-methyl (ethyl ester) 268.74 Pharmaceutical intermediates
Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate 951889-62-6 C₁₃H₁₄ClFO₃ 3-Cl, 4-F, 3-methyl 256.25 Research and specialty synthesis
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate 1443350-58-0 C₁₃H₁₄F₂O₃ 3,5-F₂, 3-methyl 256.00 Chemical synthesis intermediates
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 57992-89-9 C₁₄H₁₇ClO₃ 3-Cl, 4-methyl (ethyl ester) 268.74 Agrochemical R&D

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine Substituents :

    • The 4-chlorophenyl group in the parent compound enhances lipophilicity (logP ≈ 3.2) compared to fluorinated analogues, which exhibit lower logP values due to fluorine’s electronegativity and smaller atomic radius. For example, Methyl 5-(3-chloro-4-fluorophenyl)-3-methyl-5-oxovalerate (logP ~2.8) shows reduced membrane permeability but improved metabolic stability .
    • Fluorinated derivatives, such as Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate, demonstrate higher thermal stability (predicted boiling point: 387°C) compared to chlorinated analogues (boiling point ~360°C) due to stronger C–F bonds .
  • Ester Group Variations :

    • Ethyl esters (e.g., Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate) exhibit marginally lower density (1.142 g/cm³) and higher boiling points (~387°C) than methyl esters, attributed to increased alkyl chain length and van der Waals interactions .

Biological Activity

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13ClO3
  • Molecular Weight : 252.69 g/mol
  • CAS Number : [123456-78-9] (example placeholder)

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

  • Esterification : Reacting methyl 5-oxovalerate with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine).
  • Grignard Reaction : Utilizing a Grignard reagent with appropriate ketones to introduce the chlorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chlorophenyl group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results indicated that modifications to the chlorophenyl group significantly affected antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide further drug development.
  • Inflammation Model Research : In a controlled experiment using murine models, this compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in paw edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

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